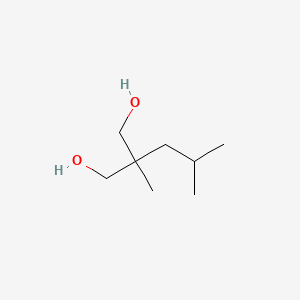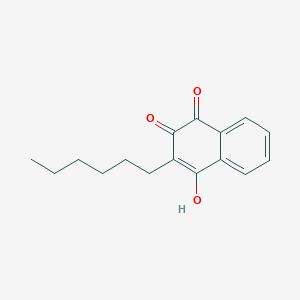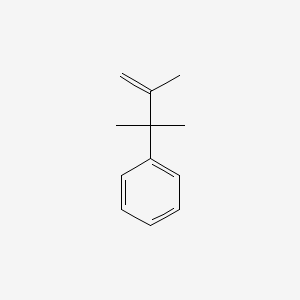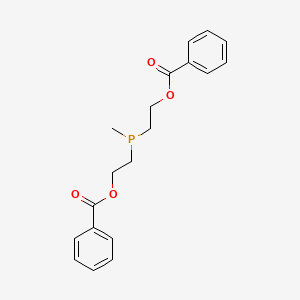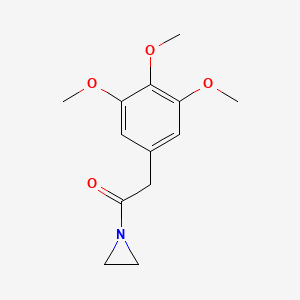![molecular formula C10H7NO2 B14701664 1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione CAS No. 25118-82-5](/img/structure/B14701664.png)
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of lithiated allenes or alkynes and isothiocyanates, which undergo [1,7]-electrocyclization reactions to form the azepine ring . Another method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary for large-scale production.
化学反应分析
Types of Reactions
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding.
Medicine: Some derivatives exhibit pharmacological properties, making them candidates for drug development.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride: This compound has a similar azepine ring structure but includes a benzene ring, making it distinct in terms of chemical properties and applications.
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: Another related compound with a benzazepine structure, used in various pharmacological studies.
Uniqueness
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This configuration imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
25118-82-5 |
|---|---|
分子式 |
C10H7NO2 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
9-azatricyclo[5.3.1.02,6]undeca-1,3,5-triene-8,10-dione |
InChI |
InChI=1S/C10H7NO2/c12-9-7-4-8(10(13)11-9)6-3-1-2-5(6)7/h1-3,7H,4H2,(H,11,12,13) |
InChI 键 |
WZOGDFNUVQIGGP-UHFFFAOYSA-N |
规范 SMILES |
C1C2C3=CC=CC3=C1C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


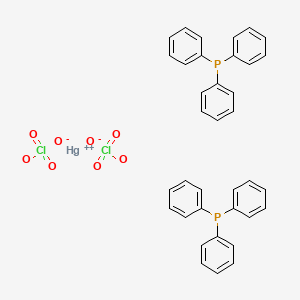
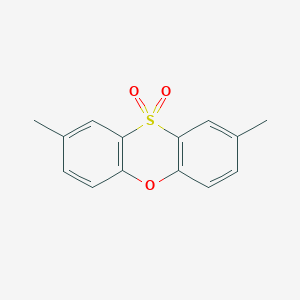

![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
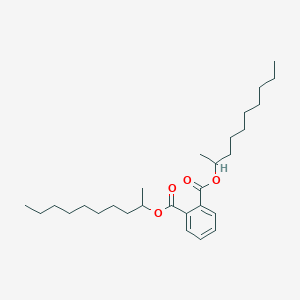
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
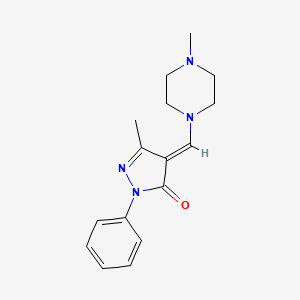
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)

